molecular formula C8H18NO4P B1600023 diethyl N,N-dimethylcarbamoylmethylphosphonate CAS No. 3842-86-2

diethyl N,N-dimethylcarbamoylmethylphosphonate

Cat. No. B1600023
CAS RN: 3842-86-2
M. Wt: 223.21 g/mol
InChI Key: SPNSSEKVTXYNNH-UHFFFAOYSA-N
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Description

“Diethyl N,N-dimethylcarbamoylmethylphosphonate” is a complex organic compound. It likely contains functional groups such as carbamoyl and phosphonate, which are common in a variety of chemical and biological contexts .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, the Horner-Wadsworth-Emmons reaction with diethyl N,N-dimethylcarbamoylmethylphosphonate has been used in the synthesis of certain surfactants .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Diethyl N,N-dimethylcarbamoylmethylphosphonate has been a focus in organic synthesis. Wen and Hultin (2004) demonstrated its use in the stereocontrolled synthesis of phosphonate C-glycoside analogues from N-acetyl d-glucosamine, a process previously fraught with difficulties (Wen & Hultin, 2004). Additionally, Netz and Seidel (1992) explored its potential as an Emmons-Horner Wittig reagent for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide compounds (Netz & Seidel, 1992). Telan, Poon, and Evans (1996) examined its role in the diastereoselective Mukaiyama-Michael Reaction with alpha-acyl beta,gamma-unsaturated phosphonates (Telan et al., 1996).

Photocatalytic Degradation and Environmental Applications

O’Shea, Garcia, and Aguilar (1997) investigated the photocatalytic degradation of diethyl methylphosphonate, along with dimethyl methylphosphonate, using titanium dioxide. This study provided insights into the environmental applications of these compounds, including the decomposition kinetics and the impact of various factors like temperature and hydrogen peroxide concentration (O’Shea et al., 1997).

Anticorrosion Properties

Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl) phosphonate derivatives and evaluated their structural and anticorrosion properties. This study highlights the potential of these compounds in protecting materials like carbon steel in acidic environments, emphasizing the practical applications in industries such as metal processing (Moumeni et al., 2020).

Safety in Food Contact Materials

In 2022, Lambré et al. assessed the safety of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in food contact materials. This compound was evaluated for its potential as a component in the polymerization process to make poly(ethylene 2,5‐furandicarboxylate) plastics, intended for contact with various food types under different conditions. The study found no safety concerns for the consumer when used in specified conditions (Lambré et al., 2022).

Pharmaceutical Applications

Kraicheva et al. (2009) synthesized novel alpha-aminophosphonic acid diesters, including diethyl (phenylamino) methyl) phosphonate derivatives, and evaluated their antiproliferative effects against various human leukemic cell lines. This research contributes to the understanding of the potential pharmaceutical applications of these compounds in treating leukemia (Kraicheva et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not clear without additional context. Compounds with similar structures can have a variety of mechanisms depending on their use in biological or chemical systems .

Future Directions

Research into new organic compounds and their potential applications is ongoing. While specific future directions for “diethyl N,N-dimethylcarbamoylmethylphosphonate” are not available, similar compounds are being explored for uses in areas like surfactant synthesis and ionic liquid properties .

properties

IUPAC Name

2-diethoxyphosphoryl-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO4P/c1-5-12-14(11,13-6-2)7-8(10)9(3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSSEKVTXYNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456225
Record name diethyl N,N-dimethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl N,N-dimethylcarbamoylmethylphosphonate

CAS RN

3842-86-2
Record name diethyl N,N-dimethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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